molecular formula C11H14O3 B8570509 2-Isopropyl-3-Methoxybenzoic Acid

2-Isopropyl-3-Methoxybenzoic Acid

Cat. No.: B8570509
M. Wt: 194.23 g/mol
InChI Key: QYHMPRAUVJVVEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Isopropyl-3-Methoxybenzoic Acid is a useful research compound. Its molecular formula is C11H14O3 and its molecular weight is 194.23 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H14O3

Molecular Weight

194.23 g/mol

IUPAC Name

3-methoxy-2-propan-2-ylbenzoic acid

InChI

InChI=1S/C11H14O3/c1-7(2)10-8(11(12)13)5-4-6-9(10)14-3/h4-7H,1-3H3,(H,12,13)

InChI Key

QYHMPRAUVJVVEH-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C=CC=C1OC)C(=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A 500 mL round-bottom flask equipped with nitrogen purge, septum inlet, and magnetic stirring, was dried under an atmosphere of nitrogen and charged with 5 g (21.2 mmoles) of 2-(2,3-dimethoxyphenyl)-5,5-dimethyloxazoline (which was synthesized in a like manner according to EXAMPLE 10) and 100 mL of tetrahydrofuran. The solution was cooled to 10° C. and 58 mL of 2N isopropylmagnesium chloride/ether was added. The mixture was stirred at room temperature overnight and poured into a 1:1 mixture of saturated ammonium chloride and ice. The mixture was extracted twice with ether; the organic layers were combined, dried over magnesium sulfate, and the solvent was removed in vacuo to yield 5.3 g of a yellow oil. This was dissolved in 200 mL of 6N hydrochloric acid and heated at reflux for 8.5 hours. The mixture was extracted several times with ether, and the combined organic phases were dried over sodium sulfate. The solvent was removed in vacuo to yield 4.6 g of oil which crystallized on standing. 1H NMR (200 MHz, CDCl3), δ=7.29 (1H, dd, 1.5, 7.5 Hz), 7.21 (1H, t, 7.5 Hz), 7.01 (1H, dd, 1.5, 7 Hz), 3.85 (3H, s), 3.65 (1H, m), 1.37 (6H, d, 7 Hz) ppm.
Name
2-(2,3-dimethoxyphenyl)-5,5-dimethyloxazoline
Quantity
5 g
Type
reactant
Reaction Step One
Name
isopropylmagnesium chloride ether
Quantity
58 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

A solution of 2-(2-isopropyl-3-methoxyphenyl)-4,4-dimethyl-4,5-dihydrooxazole (6.18 g, 25 mmol) in 35% solution of sulfuric acid (40 mL) was stirred at reflux for 48 hours. Upon cooling, solid sodium hydroxide (18.15 g) was slowly added. The reaction mixture was extracted with diethyl ether, and the combined organic extracts were extracted with sodium bicarbonate solution. The bicarbonate extracts were then acidified with 3N hydrochloric acid, filtered and dried to give 2-isopropyl-3-methoxybenzoic acid as a white crystalline solid (1.73 g, 35.7%).
Name
2-(2-isopropyl-3-methoxyphenyl)-4,4-dimethyl-4,5-dihydrooxazole
Quantity
6.18 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
18.15 g
Type
reactant
Reaction Step Two

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